molecular formula C5H10Ge B14754507 Germane, trimethyl-, ethynyl- CAS No. 2290-58-6

Germane, trimethyl-, ethynyl-

Cat. No.: B14754507
CAS No.: 2290-58-6
M. Wt: 142.76 g/mol
InChI Key: IZDFGWCBQBNEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Germane, trimethyl-, ethynyl- is an organogermanium compound with the chemical formula (CH₃)₃GeC≡CH. This compound is characterized by the presence of a germanium atom bonded to three methyl groups and one ethynyl group. It is a colorless liquid that is used in various chemical synthesis processes and has unique properties due to the presence of both germanium and ethynyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of germane, trimethyl-, ethynyl- typically involves the reaction of trimethylgermanium chloride with acetylene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH3)3GeCl+HCCH(CH3)3GeCCH+HCl(CH₃)₃GeCl + HC≡CH \rightarrow (CH₃)₃GeC≡CH + HCl (CH3​)3​GeCl+HC≡CH→(CH3​)3​GeC≡CH+HCl

This reaction requires a catalyst, such as a palladium or platinum complex, to facilitate the formation of the ethynyl group.

Industrial Production Methods

In an industrial setting, the production of germane, trimethyl-, ethynyl- involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Germane, trimethyl-, ethynyl- undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form various oxygen-containing functional groups.

    Reduction: The compound can be reduced to form germane derivatives with different substituents.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of germane derivatives with hydrogen or alkyl groups.

    Substitution: Formation of new organogermanium compounds with different functional groups.

Scientific Research Applications

Germane, trimethyl-, ethynyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of germane, trimethyl-, ethynyl- involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The germanium atom can also interact with other elements, facilitating the formation of complex structures. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    Ethynyltrimethylsilane: Similar structure but with silicon instead of germanium.

    Trimethylgermane: Lacks the ethynyl group.

    Ethynylgermane: Lacks the methyl groups.

Uniqueness

Germane, trimethyl-, ethynyl- is unique due to the presence of both germanium and ethynyl groups, which confer distinct chemical properties. The combination of these groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds.

Properties

CAS No.

2290-58-6

Molecular Formula

C5H10Ge

Molecular Weight

142.76 g/mol

IUPAC Name

ethynyl(trimethyl)germane

InChI

InChI=1S/C5H10Ge/c1-5-6(2,3)4/h1H,2-4H3

InChI Key

IZDFGWCBQBNEPK-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.